molecular formula C8H12N2O B1425337 1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol CAS No. 1310684-95-7

1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol

Cat. No. B1425337
M. Wt: 152.19 g/mol
InChI Key: MUAMCVCEPUYULF-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1310684-95-7 . It has a molecular weight of 152.2 and its IUPAC name is 1-(2,4-dimethyl-5-pyrimidinyl)ethanol . The compound is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is 1S/C8H12N2O/c1-5-8(6(2)11)4-9-7(3)10-5/h4,6,11H,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, “1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is an oil-like substance that is stored at room temperature .

Scientific Research Applications

Complex Formation and Structural Stability

Complexes formed with phenols and 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol exhibit significant stability, maintained through a system of intermolecular hydrogen bonds. These complexes demonstrate resilience even at high temperatures, showcasing their potential in applications requiring structural robustness (Erkin et al., 2017).

Antimicrobial Properties

Novel tetrazoles linked with pyrimidine, particularly those with a dimethylpyrimidine structure, have been shown to possess antimicrobial properties. Their synthesis and structural characterization indicate significant potential in pharmaceutical applications, particularly due to their integral role in genetic material and their diverse usage (Bhoge, Magare, & Mohite, 2021).

Synthesis of Novel Amines

The synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, incorporating structures similar to 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-ol, highlights the versatile synthetic potential of these compounds. The process involves a series of cyclisation reactions and stereoselective catalytic hydrogenations, indicating their relevance in creating complex organic compounds (Svete et al., 2015).

Catalytic Applications

1-(2,4-dimethylpyrimidin-2-yl)-pyridinium-3-olates have demonstrated significant reactivity as catalysts in various chemical reactions. Their ability to interact with electron-rich dipolarophiles showcases their potential in catalysis and the synthesis of complex molecular structures (Celebi et al., 2010).

Interaction with Metal Ions

Compounds with dimethylpyrimidin-4-ol structures, similar to 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-ol, have shown the ability to form complexes with various metal ions. The interaction is primarily through the carbonyl group, indicating potential applications in fields such as coordination chemistry and material science (Dixon & Wells, 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

properties

IUPAC Name

1-(2,4-dimethylpyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-8(6(2)11)4-9-7(3)10-5/h4,6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAMCVCEPUYULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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